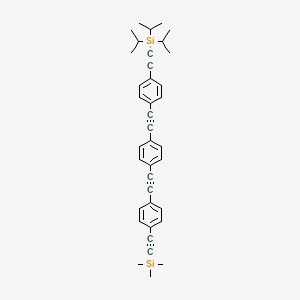

![molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5](/img/structure/B1315889.png)

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” involves the condensation of tryptamine and ethyl acetoacetate in a one-pot reaction. The reaction starts with the formation of an iminium intermediate that undergoes cyclization to form the heterocyclic ring.Molecular Structure Analysis

The molecular structure of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the InChI code1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 . The structure of the molecule has two chiral centers, which can lead to the presence of two enantiomers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate and its derivatives are extensively used in synthesis and conformation studies. For instance, researchers have developed novel 3,4-fused tryptophan analogues for peptide/peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994). This research highlights the compound's utility in limiting conformational flexibility while allowing for further derivatization.

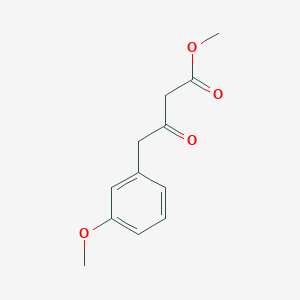

Chemical Reactions and Modifications

The compound's derivatives have been synthesized and modified for various pharmaceutical applications. For instance, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide led to the formation of tetrahydro, dihydro, and dehydro esters, demonstrating its versatility in chemical modifications (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Crystallographic Studies

The compound has also been used in crystallographic studies to understand its structure and properties. An example is the preparation and isolation of a stable, crystalline carbonic anhydride of an N-protected α-amino acid, where researchers used the compound to verify its structure crystallographically (Chan, Cooksey, & Crich, 1992).

Pharmaceutical Interest

In pharmaceutical research, the compound and its derivatives have been synthesized for potential biological properties. An example includes the synthesis of pyrrol-[1,2-a]indole-1,8(5H)-diones as new synthones for developing novel tricyclic compounds of pharmaceutical interest (Sechi, Mura, Sannia, Orecchioni, & Paglietti, 2004).

Anticancer Research

Additionally, methyl indole-3-carboxylate derivatives, including those related to the compound , have been investigated for their anti-cancer activities. For instance, new methyl indole-3-carboxylate derivatives have been synthesized and tested for their potent antitumor properties (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Eigenschaften

IUPAC Name |

methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKRAJSNHPLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |

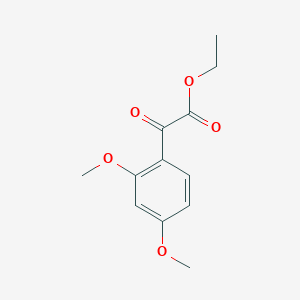

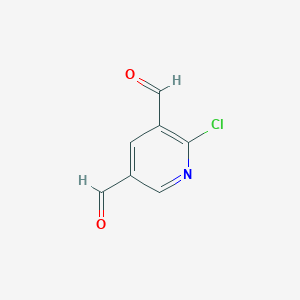

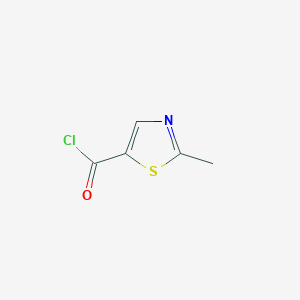

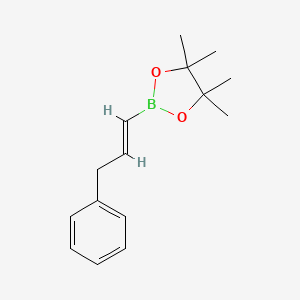

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)